Infigratinib-Boc chemical structure and properties
Infigratinib-Boc chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for Infigratinib-Boc, a key derivative of the potent fibroblast growth factor receptor (FGFR) inhibitor, Infigratinib. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Chemical Structure and Properties
Infigratinib-Boc is a derivative of Infigratinib where the ethyl group on the piperazine ring is replaced with a tert-butoxycarbonyl (Boc) protecting group. This modification is often utilized in synthetic chemistry to temporarily mask the secondary amine, allowing for selective reactions at other sites of the molecule.
Chemical Structure:
Image Caption: Chemical structure of Infigratinib-Boc.
Table 1: Physicochemical Properties of Infigratinib-Boc and Infigratinib
| Property | Infigratinib-Boc | Infigratinib |
| IUPAC Name | tert-butyl 4-(4-((4-(3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methylureido)pyrimidin-6-yl)amino)phenyl)piperazine-1-carboxylate | 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-(6-((4-(4-ethylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)-1-methylurea[1] |
| CAS Number | 2504949-83-9 | 872511-34-7 |
| Molecular Formula | C₂₉H₃₅Cl₂N₇O₅ | C₂₆H₃₁Cl₂N₇O₃[2] |
| Molecular Weight | 632.54 g/mol | 560.47 g/mol [2] |
| Appearance | White to off-white powder (predicted) | White to off-white powder[3] |
| Melting Point | Not available | 190-198°C[3] |
| Solubility | DMSO: 100 mg/mL (158.09 mM) | DMSO: 12 mg/mL (21.41 mM); Water: < 0.1 mg/mL (insoluble) |
| pKa | Not available | Not available |
Mechanism of Action: Targeting the FGFR Signaling Pathway
Infigratinib is a potent and selective ATP-competitive inhibitor of FGFR tyrosine kinases, particularly FGFR1, FGFR2, and FGFR3.[1][4] These receptors play a crucial role in cell proliferation, differentiation, migration, and angiogenesis. Aberrant activation of the FGFR signaling pathway, through mutations, gene fusions, or amplifications, is a known driver in various cancers. Infigratinib binds to the ATP-binding pocket of the FGFR, thereby blocking its kinase activity and inhibiting downstream signaling cascades. This ultimately leads to a reduction in tumor cell proliferation and survival.[2]
Below is a diagram illustrating the FGFR signaling pathway and the inhibitory action of Infigratinib.
Diagram Caption: FGFR signaling pathway and the inhibitory action of Infigratinib.
Experimental Protocols
Synthesis of Infigratinib-Boc
A plausible synthetic route to Infigratinib-Boc involves the protection of the piperazine nitrogen of a suitable precursor with a Boc group. The following is a generalized protocol based on the known synthesis of Infigratinib and standard Boc-protection procedures.
Experimental Workflow:
Diagram Caption: General workflow for the synthesis of Infigratinib-Boc.
Detailed Methodology:
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Precursor Synthesis: The synthesis would commence with a precursor molecule structurally similar to Infigratinib but lacking the ethyl group on the piperazine ring. The synthesis of this precursor would follow the general principles outlined for the synthesis of 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-{6-[4-(piperazin-1-yl)phenylamino]-pyrimidin-4-yl}-1-methyl-urea.
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Boc Protection:
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Dissolve the des-ethyl-Infigratinib precursor (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM).
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To this solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA, 1.2 equivalents).
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup and Purification:
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Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure Infigratinib-Boc.
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Characterization:
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Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC).
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Analytical Method for Infigratinib-Boc
An RP-HPLC method can be developed for the analysis of Infigratinib-Boc, adapted from methods used for Infigratinib. Given the lability of the Boc group under certain conditions (e.g., strong acids), method development should focus on using milder mobile phase additives.
Table 2: Proposed RP-HPLC Method Parameters for Infigratinib-Boc Analysis
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | Start with a suitable ratio of A:B (e.g., 70:30) and ramp up the concentration of B over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for Infigratinib-Boc) |
| Injection Volume | 10 µL |
Experimental Protocol:
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Standard Solution Preparation: Prepare a stock solution of Infigratinib-Boc in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a concentration of 1 mg/mL. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.
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Sample Preparation: Dissolve the sample containing Infigratinib-Boc in the mobile phase to achieve a concentration within the calibration range.
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Chromatographic Analysis:
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Equilibrate the HPLC system with the initial mobile phase composition.
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Inject the standard and sample solutions.
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Record the chromatograms and determine the retention time and peak area of Infigratinib-Boc.
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Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Considerations for Mass Spectrometry (MS) Detection:
When using LC-MS for the analysis of Infigratinib-Boc, it is important to be aware of the potential for in-source fragmentation, where the Boc group may be cleaved. This can lead to the observation of a peak corresponding to the deprotected Infigratinib. Optimization of MS parameters, such as using a softer ionization technique or lower fragmentor voltage, may be necessary to minimize this effect.
Conclusion
This technical guide provides a foundational understanding of Infigratinib-Boc, a key derivative in the development of FGFR-targeted therapies. The information on its chemical structure, properties, mechanism of action, and detailed experimental protocols for its synthesis and analysis is intended to support further research and development in this important area of oncology. As with any chemical synthesis and analysis, appropriate safety precautions and adherence to laboratory best practices are essential.
References
- 1. Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Infigratinib | C26H31Cl2N7O3 | CID 53235510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
